4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a chloro group, an amino group, and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide typically involves the reaction of 4-chlorofuran-2-carboxylic acid with 2-aminoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-Chloro-5-[(2-oxoethyl)amino]furan-2-carboxamide.
Reduction: Formation of 4-Chloro-5-[(2-aminoethyl)amino]furan-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and amino groups allows the compound to form hydrogen bonds and other interactions with its targets, leading to changes in their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide can be compared with other similar compounds such as:
4-Chloro-5-[(2-aminoethyl)amino]furan-2-carboxamide: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
4-Chloro-5-[(2-hydroxyethyl)amino]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and interactions with targets.
4-Bromo-5-[(2-hydroxyethyl)amino]furan-2-carboxamide: Substitution of the chloro group with a bromo group may alter its reactivity and biological effects.
The unique combination of functional groups in this compound imparts distinct properties that differentiate it from these similar compounds, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
826991-39-3 |
---|---|
Molekularformel |
C7H9ClN2O3 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
4-chloro-5-(2-hydroxyethylamino)furan-2-carboxamide |
InChI |
InChI=1S/C7H9ClN2O3/c8-4-3-5(6(9)12)13-7(4)10-1-2-11/h3,10-11H,1-2H2,(H2,9,12) |
InChI-Schlüssel |
AYYMFMKNSBIHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1Cl)NCCO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.